molecular formula C18H16N4O2S B294535 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294535
M. Wt: 352.4 g/mol
InChI Key: LMHNQLRCPICDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins in the body, which may contribute to its anti-inflammatory properties. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which may allow for the development of novel therapeutic agents. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder the development of targeted therapies.

Future Directions

There are several future directions for the study of 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of more potent and selective inhibitors of specific enzymes or receptors in the body. Another direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic applications.
In conclusion, 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic applications. Its unique chemical structure and properties make it an interesting subject of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzaldehyde, 2-methylphenol, and 4-amino-5-(2-methylphenoxy)-2-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent system of ethanol and water at high temperature and pressure. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

3-(2-Methoxyphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been investigated for its neuroprotective and anti-oxidant properties.

properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-7-3-5-9-14(12)24-11-16-21-22-17(19-20-18(22)25-16)13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3

InChI Key

LMHNQLRCPICDKJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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